Home > Products > Screening Compounds P127995 > 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - 34752-76-6

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Catalog Number: EVT-1812762
CAS Number: 34752-76-6
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a derivative of 1,5-benzodiazepine featuring a phenyl group at the 4-position and a hydroxyl group at the 3-position. Additionally, the molecule exists as a cyclic amide (lactam). In terms of crystal structure, it forms chains through N—H⋯O hydrogen bonding in the [] direction. These chains further interact via O—H⋯π(ring) and C—H⋯π(ring) interactions. []
  • Compound Description: This compound is characterized by a phenylene ring fused with a seven-membered diazepinyl ring. The diazepinyl ring adopts a boat conformation and bears two benzyl groups and a methyltriazolylacetate substituent. []
  • Compound Description: This compound serves as a precursor in the synthesis of various 1,5-benzodiazepine derivatives containing triazole substituents. It reacts with azide compounds via click chemistry to yield the final products. [, , ]
  • Compound Description: This molecule comprises a tetrahydrodiazepine ring adopting a boat conformation and a slightly non-planar pyran ring. Crystallographically, it forms a three-dimensional network structure through N—H⋯O hydrogen bonds and slipped π–π stacking interactions. []
  • Compound Description: This group of compounds represents a series of α-aryl-2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-3-acetamides. These compounds are synthesized via a five-component condensation reaction and exhibit potential antibacterial properties. [, ]
  • Compound Description: This series of compounds focuses on the stereochemistry and conformational preferences of the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine nucleus, especially regarding N-mesylation reactions. Two diastereomers, A and B, with distinct chair-like and boat-like conformations are observed, demonstrating the impact of chirality at C3 on the reaction outcome. []
  • Compound Description: This group of compounds includes clinically relevant psychotherapeutic agents such as clobazam and triflubazam. These derivatives predominantly exist in a single pseudo-boat conformation with the 5-phenyl group in a pseudo-axial orientation. [, ]
  • Compound Description: This series of nonpeptide compounds demonstrates significant arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The incorporation of a hydrophilic group at the 5-position of the benzodiazepine ring enhances oral bioavailability. Notably, derivatives with specific substituents at the 5-position exhibit high antagonist activity and oral availability. [, ]
  • Compound Description: In this molecule, the benzodiazepine ring adopts a distorted boat conformation. The sulfur atom exhibits a distorted tetrahedral geometry. The crystal packing is primarily governed by various intermolecular interactions, including C—H⋯O, N—H⋯O, and C—H⋯π interactions. []
  • Compound Description: This compound exists in both monoclinic and triclinic modifications. An intramolecular N—H⋯O hydrogen bond dictates the orientation of the oxopropylidene substituent. The crystal packing is characterized by C—H⋯O hydrogen bonds forming zigzag chains and C—H⋯π interactions creating sheets parallel to (101). []
  • Compound Description: This compound consists of a benzodiazepine ring system connected to a pyridyl and a pendant dihydropyran ring. Its crystal structure exhibits a three-dimensional network formed through N—H⋯O and C—H⋯O hydrogen bonds, along with a weak C—H ⋯ π interaction. []
  • Compound Description: This benzodiazepine derivative displays a distorted boat conformation in its seven-membered ring. Intermolecular N—H⋯O and C—H⋯O interactions govern the crystal packing. []
  • Compound Description: These compounds are structurally similar to indoline, with a benzoyl or p-toluoyl group attached to the nitrogen atom. Cunninghamella elegans can metabolize these compounds, resulting in reductive cleavage to yield indoline and the corresponding benzyl alcohol. []
  • Compound Description: These compounds are derivatives of 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline, with a benzoyl group attached to the nitrogen atom. Cunninghamella elegans can oxidize these compounds at the benzylic position. []
  • Compound Description: This compound, a derivative of 2,3,4,5-tetrahydro-1H-1-benzazepine, has a p-toluoyl group attached to the nitrogen atom. Cunninghamella elegans can hydroxylate this compound at the 5-position. []
  • Compound Description: These compounds represent a class of benzodiazepine derivatives characterized by a trione functionality within the seven-membered ring and an alkoxy substituent at the 4-position. They are synthesized via the oxalylation of N-phenylanthranilic-O-alkylhydroxamates and exhibit diverse biological activities. [, ]
  • Compound Description: This compound class is characterized by a seven-membered benzodiazepine ring with a methyl group at the 1-position and two ketone functionalities at the 2- and 4-positions. These compounds are often studied using 13C-NMR spectroscopy to elucidate their structural features. []
  • Compound Description: This particular benzodiazepine derivative features a carboxamide group substituted at the 1-position, along with two methyl groups at the 2-position and a single methyl group at the 4-position. The crystal structure analysis reveals a boat conformation for the seven-membered diazepine ring and a coplanar arrangement of the phenylcarbamoyl group with the adjacent nitrogen and carbon atoms. []
  • Compound Description: This compound represents a distinct class of benzazepines featuring a methano bridge between the 1- and 5-positions, resulting in a bicyclic system. Synthetic strategies often involve palladium-catalyzed cyclization reactions to construct the core structure. [, ]
  • Compound Description: This chiral compound is a vital intermediate in synthesizing Lotrafiban, a GPIIb/IIIa receptor antagonist. Large-scale production often employs Candida antarctica lipase B for efficient enzymatic resolution to obtain the desired enantiomer. [, ]
  • Compound Description: This group of compounds represents a series of benzodiazepine derivatives characterized by a trione functionality in the seven-membered ring and an amino group at the 4-position. The synthesis typically involves cyclization reactions of N′,N′-disubstituted anthranilic hydrazides with 1,1′-oxalyldiimidazole. [, ]
  • Compound Description: These compounds represent a class of fused benzodiazepines where a four-membered azetidine ring is fused to the benzodiazepine core. They are synthesized through the reaction of 2,3-dihydro-1H-1,5-benzodiazepines with chloroacetyl chlorides. [, ]
  • Compound Description: This compound features a tub conformation for its diazepin-2-one ring and two prop-2-en-1-yl substituents at the 1- and 3-positions. An intramolecular N—H⋯O hydrogen bond influences the conformation of the acetyl group. []
  • Compound Description: This molecule is characterized by a chloroacetyl group attached to the nitrogen atom at the 1-position of the benzodiazepine ring. It adopts a boat conformation with the chlorine atom trans to the nitrogen. []
  • Compound Description: This chiral compound is characterized by a phenyl group at the 4-position and two prop-2-en-1-yl substituents at the 1- and 5-positions. An oxygen atom at the 3-position is further substituted with a prop-2-en-1-yl group. []
  • Compound Description: This compound is characterized by an acetonylidene group at the 4-position and an ethyl group at the 1-position of the benzodiazepine ring. []
  • Compound Description: This compound is characterized by a hydroxyl group at the 3-position, a phenyl group at the 4-position, and a prop-2-en-1-yl group at the 1-position of the benzodiazepine ring. []
  • Compound Description: This compound, synthesized via a modified Fischer method, features a benzyl group at the 2-position and a pyrido[4,3-b]indole core. The synthesis involves reacting phenylhydrazine with 1-benzyl-4-piperidone, followed by acid-catalyzed rearrangement and purification steps. []
Overview

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, characterized by a bicyclic structure containing a benzene ring fused to a diazepine ring. This compound has garnered attention due to its potential pharmacological applications, particularly in the central nervous system. Benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties.

Source and Classification

This compound falls under the category of tetrahydrobenzodiazepines, which are derivatives of benzodiazepines that contain additional hydrogen atoms in the diazepine ring structure. The specific classification of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine places it within the broader class of benzodiazepines, known for their diverse therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be achieved through various methods. One notable approach involves a multicomponent one-pot synthesis, which simplifies the process by combining multiple reactants in a single reaction vessel. This method has been reported to yield high efficiency with minimal by-products .

Another effective route is the reductive cyclization of o-nitro derivatives of N-phenyl-β-alanine. This method utilizes reducing agents to facilitate the formation of the tetrahydrobenzodiazepine structure while ensuring high selectivity and yield .

The use of palladium-catalyzed reactions has also been explored in synthesizing related compounds within this class . These palladium-catalyzed methods often involve complex reaction conditions but can produce highly functionalized products with specific stereochemistry.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is C22H24N2C_{22}H_{24}N_{2}. The compound features a bicyclic structure with a benzene ring attached to a tetrahydro-diazepine core.

Key structural features include:

  • Tetrahydro configuration: The presence of four hydrogen atoms in the diazepine ring indicates saturation.
  • Benzyl group: The benzyl substituent enhances lipophilicity and may influence biological activity.

Crystallographic studies reveal that this compound forms chains through hydrogen bonding interactions, which may impact its physical properties and biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine includes potential transformations such as:

  • Reduction reactions: These can modify double bonds within the structure to enhance stability or alter activity profiles.
  • Functionalization: Substituents can be introduced at various positions on the benzene or diazepine rings to create derivatives with tailored pharmacological properties.

Recent studies have also explored reactions involving palladium catalysis for synthesizing related benzodiazepine derivatives through carbon-carbon bond formation .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves modulation of neurotransmitter systems in the brain. These compounds typically act as positive allosteric modulators at gamma-aminobutyric acid (GABA) receptors.

By enhancing GABAergic transmission, they promote sedative and anxiolytic effects. The precise interactions at the receptor level can influence both efficacy and side effect profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Melting point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
  • Solubility: The compound's solubility in organic solvents suggests favorable characteristics for formulation in pharmaceutical applications.

Chemical properties include:

  • Stability: The presence of functional groups may influence stability under various conditions.
  • Reactivity: The tetrahydro configuration contributes to its reactivity profile during synthetic transformations.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .

Applications

Scientific Uses

The primary applications of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine lie in medicinal chemistry and pharmacology. Its potential uses include:

  • Development of anxiolytic drugs targeting anxiety disorders.
  • Exploration as an anticonvulsant agent, particularly in conditions like epilepsy.

Research continues to investigate its efficacy and safety profiles in preclinical models to establish therapeutic viability .

The ongoing exploration into modifying its structure may lead to new derivatives with enhanced pharmacological properties or reduced side effects.

Synthetic Methodologies and Optimization Strategies

Solid-Phase Synthesis Approaches for Tetrahydro-1,5-Benzodiazepine Derivatives

Solid-phase synthesis provides exceptional control for constructing the 1,5-benzodiazepine scaffold, particularly for introducing the N1-benzyl substituent early in the synthetic sequence. As demonstrated in the synthesis of polysubstituted 1,5-benzodiazepin-2-ones, resin-bound intermediates enable precise regiocontrol during alkylation steps. The process initiates with immobilization of 4-fluoro-3-nitrobenzoic acid onto a polymeric resin, followed by nucleophilic displacement with diverse β-amino acids. Subsequent nitro group reduction using SnCl₂ or catalytic hydrogenation yields the diamine intermediate, which undergoes spontaneous cyclization under mild base conditions to form the seven-membered ring. Final N(5) and N(1) alkylations—including benzylation—proceed with high fidelity, yielding target compounds with purities >95% after resin cleavage [1]. This approach minimizes epimerization risks at stereocenters and simplifies purification, making it ideal for generating combinatorial libraries of 1-benzyl-substituted derivatives.

Table 1: Solid-Phase Synthesis Sequence for 1,5-Benzodiazepines

StepReactionKey Reagents/ConditionsFunction
1Resin Loading4-Fluoro-3-nitrobenzoic acid, DICAnchoring point establishment
2Displacementβ-Amino acids, DIPEA, DMFIntroduction of side chain diversity
3ReductionSnCl₂·2H₂O or Pd/C, H₂Diamine intermediate formation
4CyclizationDIEA, DMF, 25°CSeven-membered ring closure
5AlkylationBenzyl bromide, K₂CO₃N1-Benzylation
6CleavageTFA/DCM (95:5)Compound liberation from resin

Condensation Reactions Involving o-Phenylenediamine Precursors

Acid-catalyzed condensation between o-phenylenediamines (OPDA) and ketones remains the most direct route to 1,5-benzodiazepines. The introduction of the benzyl group requires either N-benzylated OPDA precursors or post-cyclization functionalization. H-MCM-22 zeolite catalysts enable room-temperature condensations in acetonitrile, converting OPDA and ketones into benzodiazepines within 1-3 hours with excellent yields (85-95%). This method accommodates both acyclic (acetone, butanone) and cyclic ketones (cyclohexanone), though sterically hindered substrates require extended reaction times. Microwave-assisted condensation using SiO₂/H₂SO₄ under solvent-free conditions significantly accelerates the process (5-25 minutes), achieving yields of 78-95%. The mechanism proceeds through Schiff base formation, followed by 1,3-hydrogen shift to form an enamine, and intramolecular cyclization [3] [8]. For synthesizing 1-benzyl derivatives specifically, N-monoprotected OPDA precursors are essential to avoid bis-alkylation.

Reductive Cyclization of o-Nitrophenylamino Propionic Acids

A robust approach to enantiopure 1,5-benzodiazepines employs nitro group reduction as the cyclization trigger. This method involves coupling o-fluoronitrobenzene derivatives with β-amino acids, followed by nitro-to-amine conversion under reducing conditions (SnCl₂ or catalytic hydrogenation). The resultant diamine spontaneously cyclizes via intramolecular amidation. Subsequent alkylation at N1 with benzyl bromide introduces the benzyl moiety under mild basic conditions. This route provides superior control over stereochemistry at C3 when chiral β-amino acids are employed, as the reductive step preserves chiral integrity. The resin-bound variant of this methodology minimizes racemization and simplifies purification—critical advantages for synthesizing optically active 1-benzyl-3-substituted derivatives [1] [6].

Multi-Component Reaction Systems for Diversification

One-pot multi-component reactions (MCRs) efficiently introduce structural diversity into the benzodiazepine core. A titanium-catalyzed hydroaminoalkylation coupled with palladium-mediated Buchwald-Hartwig amination enables sequential C–C and C–N bond formation. In this domino process, N-allyl-2-bromoanilines react with N-methylanilines under Ti catalysis, followed by intramolecular amidation using Pd₂(dba)₃/P(tBu)₃ to furnish 1,5-benzodiazepines with N1-aryl or alkyl substituents. Modifying the amine component to incorporate benzylamine derivatives allows direct incorporation of the benzyl group at N1. This tandem methodology achieves excellent atom economy but requires strict temperature control (140°C for hydroaminoalkylation, 110°C for cyclization) to prevent catalyst decomposition [6]. Microwave-assisted three-component reactions combining acyl chlorides, terminal alkynes, and OPDAs via Sonogashira coupling/condensation sequences further expand molecular diversity.

Catalytic Systems in Benzodiazepine Synthesis

Optimized catalytic systems significantly enhance the sustainability of benzodiazepine synthesis. Metal-organic frameworks (MOFs) demonstrate exceptional performance in OPDA-ketone condensations, with MIL-100(V) achieving near-quantitative conversions (98%) under solvent-free conditions at 50°C. The catalytic efficiency follows the order V³⁺ > Al³⁺ > Fe³⁺ > Cr³⁺, correlating with Lewis acid strength and pore accessibility. SiO₂/H₂SO₄ systems facilitate solvent-free microwave-assisted condensations, reducing reaction times from hours to minutes while maintaining yields >90% [5] [8]. For asymmetric synthesis, rhodium-DTBM-Garphos complexes enable enantioselective hydroaminations of allenes, affording 3-vinyl-1,5-benzodiazepines with 95:5 enantiomeric ratios when using N-tosylated precursors. This method provides critical access to stereodefined C3-chiral centers adjacent to the benzyl substituent [4].

Table 2: Catalytic Systems for Benzodiazepine Synthesis

CatalystReaction TypeConditionsYield RangeKey Advantage
H-MCM-22 ZeoliteOPDA-Ketone CondensationCH₃CN, rt, 1-3h85-95%Ambient conditions, reusable
MIL-100(V) MOFOPDA-Ketone CondensationSolvent-free, 50°C90-98%High surface area, tunable acidity
SiO₂/H₂SO₄Solvent-free CondensationMicrowave, 5-25 min78-95%Rapid, no solvent
[Rh(cod)Cl]₂/(R)-DTBM-GarphosAsymmetric HydroaminationDCE, 40°C50-90%Up to 95:5 er
Pd₂(dba)₃/P(tBu)₃Buchwald-Hartwig CyclizationToluene, 110°C70-85%Compatible with MCRs

Properties

CAS Number

34752-76-6

Product Name

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

IUPAC Name

5-benzyl-1,2,3,4-tetrahydro-1,5-benzodiazepine

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C16H18N2/c1-2-7-14(8-3-1)13-18-12-6-11-17-15-9-4-5-10-16(15)18/h1-5,7-10,17H,6,11-13H2

InChI Key

YUBSXLDZMXWICV-UHFFFAOYSA-N

SMILES

C1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3

Canonical SMILES

C1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.